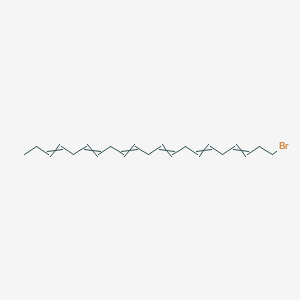
2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride is a bifunctional chelating agent widely used in radiopharmaceuticals for diagnostic and therapeutic purposes. This compound is particularly known for its ability to form stable complexes with various metal ions, making it valuable in nuclear medicine for imaging and treatment applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride involves multiple steps. One common method includes the reaction of 1,4,7-triazacyclononane-1,4,7-triacetic acid with 4-isothiocyanatobenzyl chloride under basic conditions. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride primarily undergoes chelation reactions with metal ions. It can also participate in substitution reactions where the isothiocyanate group reacts with nucleophiles .
Common Reagents and Conditions
Chelation Reactions: Typically involve metal salts such as gadolinium chloride or lutetium chloride in aqueous or organic solvents.
Substitution Reactions: Involve nucleophiles like amines or thiols under mild to moderate conditions.
Major Products
The major products of these reactions are metal complexes or substituted derivatives of the original compound. These products are often used in radiopharmaceutical applications .
Scientific Research Applications
2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry studies.
Biology: Employed in the labeling of biomolecules for imaging studies.
Medicine: Integral in the development of radiopharmaceuticals for diagnostic imaging (e.g., PET and SPECT) and targeted radiotherapy.
Industry: Utilized in the production of contrast agents for magnetic resonance imaging (MRI).
Mechanism of Action
The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. These complexes can then be used for various imaging and therapeutic purposes. The isothiocyanate group allows for conjugation to biomolecules, facilitating targeted delivery of the metal complexes to specific tissues or cells .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another widely used chelating agent with similar applications.
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Known for its high affinity for certain metal ions.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-(4-isothiocyanatobenzyl) (p-SCN-Bn-DOTA): Similar in structure and function but with different metal ion affinities.
Uniqueness
2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride is unique due to its specific isothiocyanate functional group, which allows for versatile conjugation to various biomolecules. This feature enhances its utility in targeted imaging and therapy applications .
Properties
CAS No. |
1583289-85-3 |
|---|---|
Molecular Formula |
C₂₀H₂₆N₄O₆S·3HCl |
Molecular Weight |
559.9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149346.png)

![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester](/img/structure/B1149350.png)

![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)




